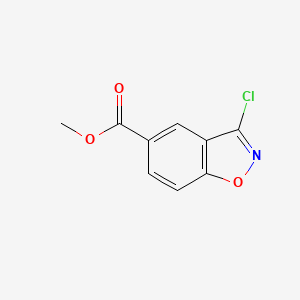
Methyl 3-chloro-1,2-benzoxazole-5-carboxylate
Overview
Description
Methyl 3-chloro-1,2-benzoxazole-5-carboxylate is a chemical compound belonging to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloro group at the 3-position and a methyl ester group at the carboxylic acid position. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that benzisoxazole derivatives can target various enzymes or proteins such as dna topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases that are involved in the pathway of cancer formation and proliferation .
Mode of Action
It’s known that benzisoxazole derivatives, such as risperidone and zonisamide, exhibit anticonvulsant actions . The variants with fluorine functionalization lead to a severe effect on drug capacity, related to clearance of drug, distribution of drug, and intensity of drug metabolism .
Biochemical Pathways
It’s known that benzisoxazole derivatives can affect various pathways involved in cancer formation and proliferation .
Pharmacokinetics
It’s known that the variants with fluorine functionalization of benzisoxazole derivatives can have a severe effect on drug capacity, related to clearance of drug, distribution of drug, and intensity of drug metabolism .
Result of Action
It’s known that benzisoxazole derivatives can have various biological activities such as anticancer, antimicrobial, anti-glycation, anti-inflammatory, antipsychotic agents, and anti-tubercular .
Action Environment
It’s known that the synthesis of benzisoxazole derivatives can be influenced by different reaction conditions and catalysts .
Biochemical Analysis
Biochemical Properties
1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and anticancer activities, which are attributed to its interactions with specific enzymes and proteins involved in these pathways. For instance, the chloro substituent on the benzisoxazole ring enhances its binding affinity to certain enzymes, leading to inhibition of their activity. This interaction can disrupt essential biochemical pathways in microbial cells, resulting in antimicrobial effects .
Cellular Effects
The effects of 1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to induce apoptosis (programmed cell death) by activating specific signaling pathways that lead to cell death. Additionally, it can alter gene expression profiles, leading to the suppression of oncogenes and the activation of tumor suppressor genes. These changes in gene expression and signaling pathways contribute to its anticancer properties .
Molecular Mechanism
The molecular mechanism of action of 1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, thereby preventing the proliferation of cancer cells. Additionally, it can activate certain receptors that trigger apoptotic pathways, leading to cell death. These binding interactions and enzyme inhibitions are crucial for its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term studies have indicated that continuous exposure to this compound can result in sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose for its use in clinical settings. Threshold effects have been observed, where a certain dose is required to achieve significant therapeutic effects without causing toxicity .
Metabolic Pathways
1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism leads to the formation of active metabolites that contribute to its therapeutic effects. Additionally, the compound can affect metabolic flux and alter the levels of certain metabolites, further influencing its biological activity .
Transport and Distribution
The transport and distribution of 1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cells, the compound can accumulate in certain organelles, such as the mitochondria and nucleus, where it exerts its effects. The distribution of the compound within tissues is influenced by its lipophilicity and ability to cross cell membranes. This property allows it to reach target sites and interact with specific biomolecules .
Subcellular Localization
The subcellular localization of 1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it can be localized to the mitochondria, where it induces apoptosis by disrupting mitochondrial function. Additionally, it can be targeted to the nucleus, where it interacts with DNA and modulates gene expression. These subcellular localizations are essential for its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-1,2-benzoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-2-nitrobenzaldehyde with hydroxylamine hydrochloride to form the isoxazole ring. This reaction is usually carried out in the presence of a base such as sodium acetate in an organic solvent like ethanol. The resulting intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-1,2-benzoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 3-chloro-1,2-benzoxazole-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Isoxazole derivatives are investigated for their pharmacological properties, including anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzisoxazole-5-carboxylic acid, 3-bromo-, methyl ester
- 1,2-Benzisoxazole-5-carboxylic acid, 3-fluoro-, methyl ester
- 1,2-Benzisoxazole-5-carboxylic acid, 3-iodo-, methyl ester
Uniqueness
Methyl 3-chloro-1,2-benzoxazole-5-carboxylate is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives. Additionally, the methyl ester group enhances the compound’s solubility and stability .
Properties
IUPAC Name |
methyl 3-chloro-1,2-benzoxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-13-9(12)5-2-3-7-6(4-5)8(10)11-14-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVPNGIPKWUCHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)ON=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1380397.png)




![6-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380405.png)

![1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380409.png)
![6-Azaspiro[2.5]octane-1-carbonitrile](/img/structure/B1380410.png)





